molecular formula C16H23NO3 B3163371 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883546-01-8

3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B3163371
CAS No.: 883546-01-8
M. Wt: 277.36 g/mol
InChI Key: UMZBMKKCMSEYMV-UHFFFAOYSA-N
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Description

3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a piperidine derivative

Preparation Methods

The synthesis of 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The synthetic route may include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and specificity, while the aldehyde group can form reversible covalent bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds to 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde include:

    3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzoic acid: Differing by the presence of a carboxylic acid group instead of an aldehyde.

    3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzyl alcohol: Featuring an alcohol group in place of the aldehyde.

    4-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde: With the methoxy group positioned differently on the benzene ring.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

3-methoxy-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13-6-8-17(9-7-13)10-11-20-16-14(12-18)4-3-5-15(16)19-2/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBMKKCMSEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193037
Record name 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-01-8
Record name 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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